Chemical structure and molecular weight of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate
Chemical structure and molecular weight of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate
An In-depth Technical Guide to Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate, a specialized chemical compound of interest in advanced materials and pharmaceutical development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and potential applications, grounding all information in established chemical principles.
Core Molecular Identity and Physicochemical Properties
Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid), featuring an acryloyl group attached to the piperidine nitrogen.[1] This structure combines a rigid heterocyclic scaffold, a common motif in medicinal chemistry, with a reactive vinyl group, making it a valuable monomer for polymerization and a versatile building block in organic synthesis.
Chemical Structure and Molecular Formula
The compound consists of a piperidine ring functionalized at the 1-position with a prop-2-enoyl (acryloyl) group and at the 4-position with a sodium carboxylate group.
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Molecular Formula : C₉H₁₂NNaO₃[2]
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Parent Acid : 1-(prop-2-enoyl)piperidine-4-carboxylic acid (CAS: 109486-01-3)[4]
Caption: Chemical structure of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of the compound.
| Property | Value | Source(s) |
| Molecular Weight | 205.19 g/mol | [2] |
| Monoisotopic Mass | 183.08954 Da (for the parent acid) | [5] |
| SMILES | C=CC(=O)N1CCC(CC1)C(=O)[O-].[Na+] | |
| InChI Key | XBUIBIHOIQNJQG-UHFFFAOYSA-N | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis Protocol and Mechanistic Rationale
While specific literature on the synthesis of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is sparse, a robust and logical pathway can be designed based on fundamental organic reactions. The proposed synthesis is a two-step process starting from the commercially available Piperidine-4-carboxylic acid.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis workflow.
Step-by-Step Synthesis Methodology
Step 1: Synthesis of 1-(prop-2-enoyl)piperidine-4-carboxylic acid (Parent Acid)
This step involves the N-acylation of piperidine-4-carboxylic acid with acryloyl chloride. A base is crucial to neutralize the HCl byproduct, preventing the protonation of the piperidine nitrogen, which would render it unreactive.
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Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend piperidine-4-carboxylic acid (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition : Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to the suspension. The second equivalent is necessary to deprotonate the carboxylic acid, enhancing its solubility and preventing side reactions.
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Acylation : Cool the mixture to 0°C in an ice bath. Add acryloyl chloride (1.1 equivalents) dropwise via a syringe. The reaction is exothermic, and maintaining a low temperature is critical to prevent polymerization of the acryloyl chloride and minimize side reactions.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
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Workup and Purification : Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute HCl (to remove excess base), water, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure parent acid.
Step 2: Formation of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate
This is a standard acid-base neutralization reaction.
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Dissolution : Dissolve the purified 1-(prop-2-enoyl)piperidine-4-carboxylic acid (1 equivalent) in a minimal amount of ethanol or methanol.
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Titration : Add a stoichiometric amount (1.0 equivalent) of aqueous sodium hydroxide (e.g., 1 M solution) dropwise while stirring. The pH of the solution should be monitored and adjusted to approximately 7.0.
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Isolation : The solvent is removed in vacuo to yield the sodium salt. The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any residual organic impurities and then dried under high vacuum.
Analytical Characterization
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product.
| Analytical Technique | Expected Observations |
| ¹H NMR (in D₂O) | - Vinyl Protons : Three distinct signals in the 5.5-7.0 ppm range, characteristic of the acryloyl group (a doublet of doublets, and two doublets).- Piperidine Protons : A series of multiplets in the 1.5-4.5 ppm range corresponding to the axial and equatorial protons of the piperidine ring. |
| ¹³C NMR (in D₂O) | - Carbonyl Carbons : Two signals in the 165-180 ppm range for the amide and carboxylate carbons.- Vinyl Carbons : Two signals in the 125-135 ppm range.- Piperidine Carbons : Signals in the 25-50 ppm range. |
| FT-IR (ATR) | - Amide C=O Stretch : A strong absorption band around 1620-1660 cm⁻¹.- Carboxylate Stretch : A strong, broad absorption band around 1550-1610 cm⁻¹.- C=C Stretch : A band around 1630 cm⁻¹, often overlapping with the amide carbonyl. |
| Mass Spectrometry (ESI-) | The mass spectrum should show a prominent peak corresponding to the mass of the anionic form (C₉H₁₂NO₃⁻) at an m/z of approximately 182.08.[5] |
Applications and Future Research Directions
The unique bifunctional nature of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate makes it a molecule of significant interest for materials science and medicinal chemistry.
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Polymer Chemistry : The terminal acryloyl group is readily polymerizable via free-radical or controlled radical polymerization (e.g., RAFT, ATRP). This allows for the creation of functional polymers and hydrogels. The pendant piperidine-carboxylate group can impart pH-responsiveness, hydrophilicity, and a potential point for conjugating drugs or targeting ligands, making these materials excellent candidates for controlled drug delivery systems.
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Medicinal Chemistry : The piperidine-4-carboxylate scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous CNS-active agents and other therapeutics.[1] This compound can serve as a key building block or fragment for synthesizing more complex molecules. The acryloyl group can act as a Michael acceptor, enabling its use in the development of covalent inhibitors or as a handle for bioconjugation.
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PROTACs and Targeted Therapies : The structure is suitable for use as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs). The piperidine core provides a rigid, non-aromatic spacer, and the carboxylate group offers a convenient attachment point for linking to a warhead or an E3 ligase-binding moiety.
References
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PubChem. (n.d.). 1-prop-2-enoylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Reagent Instruments Net. (n.d.). sodium 1-(prop-2-enoyl)piperidine-4-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
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ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]
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PubChem. (n.d.). (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
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NIH. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information. Retrieved from [Link]
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